molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US04698337

Procedure details

Vilsmeier reagent was prepared from dry N,N-dimethylformamide (0.3 g.) and phosphory chloride (0.5 g.) in dry ethyl acetate (1.2 ml.) in a usual manner. 2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid (syn isomer, 0.9 g.) and dry ethyl acetate (10 ml.) were added to the mixture under ice-cooling and then stirred at the same temperature for 30 minutes. [Solution A]Trimethylsilylacetamide (2.9 g.) was added to a solution of 7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (1.0 g.) in dry ethyl acetate (20 ml.) and stirred at 40° C. for 30 minutes. To the solution was added the solution A at -10° C. and stirred at -5°to -10° C. for an hour. Water was added to the resultant solution and the organic layer was separated. Water was added to the organic layer and adjusted to pH 7.0 with sodium carbonate. The aqueous layer was separated, washed with ethyl acetate and adjusted to pH 4.5 with 10% hydrochloric acid. The solution was extracted with ethyl acetate. The extract was washed with a sodium chloride saturated aqueous solution, dried over magnesium sulfate and concentrated in vacuo. The residue was pulverized with diisopropyl ether. The precipitates were collected by filtration, washed with diisopropyl ether and dried to give 7-[2-(2-formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetamido]-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (syn isomer, 0.83 g.).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
[Solution A]Trimethylsilylacetamide
Quantity
2.9 g
Type
reactant
Reaction Step Four
Name
7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:5])[CH:3]=O.[Cl-:6].[CH:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15](=[N:19][O:20][CH2:21][CH2:22][Cl:23])[C:16]([OH:18])=O)[N:14]=1)=[O:8].[NH2:24][CH:25]1[C:45](=[O:46])[N:27]2[C:28]([C:42]([OH:44])=[O:43])=[C:29]([CH2:32][S:33][C:34]3[N:38]([CH2:39][CH:40]=[CH2:41])[N:37]=[N:36][N:35]=3)[CH2:30][S:31][C@H:26]12>C(OCC)(=O)C.O>[CH3:1][N+:2]([CH3:5])=[CH:3][Cl:23].[Cl-:6].[CH:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15](=[N:19][O:20][CH2:21][CH2:22][Cl:23])[C:16]([NH:24][CH:25]2[C:45](=[O:46])[N:27]3[C:28]([C:42]([OH:44])=[O:43])=[C:29]([CH2:32][S:33][C:34]4[N:38]([CH2:39][CH:40]=[CH2:41])[N:37]=[N:36][N:35]=4)[CH2:30][S:31][C@H:26]23)=[O:18])[N:14]=1)=[O:8] |f:6.7|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid
Quantity
0.9 g
Type
reactant
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)O)=NOCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
[Solution A]Trimethylsilylacetamide
Quantity
2.9 g
Type
reactant
Smiles
Name
7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CC=C)C(=O)O)C1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at 40° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at -5°to -10° C. for an hour
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
Water was added to the organic layer and adjusted to pH 7.0 with sodium carbonate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a sodium chloride saturated aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CC=C)C(=O)O)C1=O)=NOCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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